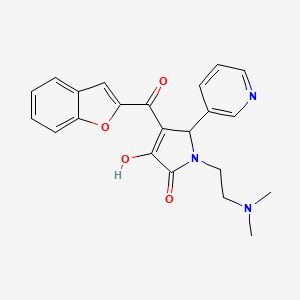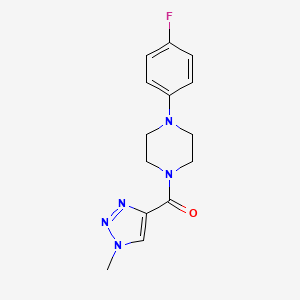
(4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a chemical compound. It has been studied for its potential role in inhibiting human equilibrative nucleoside transporters (ENTs), which play a crucial role in the transport of nucleoside and nucleoside analogues, important for nucleotide synthesis and chemotherapy .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction data . The dihedral angle between the mean planes of the two benzene rings is 73.4°. The mean plane of the ethanone group is twisted from the mean planes of the two benzene rings by 66.7° and 86.2° .Chemical Reactions Analysis
The structure-activity relationship of similar compounds has been studied. The results showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .科学的研究の応用
Neuropharmacology and Receptor Ligands
Substituted phenylpiperazines, including our compound of interest, often display neuropharmacological activity. They serve as essential pharmacophores for various receptors, such as D2-like dopaminergic and serotoninergic receptors. Researchers have explored their potential in neuroligand development .
In Vitro Cytotoxicity Studies
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has been synthesized and screened for in vitro cytotoxic activity against cancer cell lines (e.g., BT-474, HeLa, MCF-7, NCI-H460, and HaCaT). These investigations provide insights into potential anticancer properties .
Medicinal Chemistry and Drug Design
Piperazine derivatives, including our compound, serve as intermediates in synthesizing novel organic compounds. These derivatives find applications in various therapeutic areas, such as antitumor, antifungal, antidepressant, and antiviral drugs. Their structural versatility allows for targeted drug design .
Dopamine D4 Receptor Ligands
Our compound has been used to develop a highly selective dopamine D4 receptor ligand, [18F]FAUC 316. This radioligand is valuable for studying dopamine receptors in vivo using molecular imaging techniques. The synthesis involves 18F-labeling and Pd-catalyzed N-arylation steps .
Structure-Activity Relationship Studies
Researchers have explored analogues of our compound to understand their structure-activity relationships. These studies help identify key features responsible for biological activity, aiding in the design of more potent derivatives .
Antitubercular Activity
Among tested compounds, one derivative exhibited promising antitubercular activity. Specifically, 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole showed significant efficacy .
作用機序
Target of Action
For instance, compounds with a similar structure have been found to bind to cannabinoid receptor type 1 (CB1) more selectively than cannabinoid receptor type 2 .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that the nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Similar compounds have been found to play a vital role in nucleotide synthesis and regulation of adenosine function .
Pharmacokinetics
Similar compounds have been found to inhibit monoacylglycerol lipase (magl) in a competitive mode with respect to the 2-ag substrate .
Result of Action
Similar compounds have been found to produce loss of cell viability of mcf-10a cells .
Action Environment
It’s worth noting that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ent1 and ent2 .
将来の方向性
特性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c1-18-10-13(16-17-18)14(21)20-8-6-19(7-9-20)12-4-2-11(15)3-5-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZVKERWIMDUCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


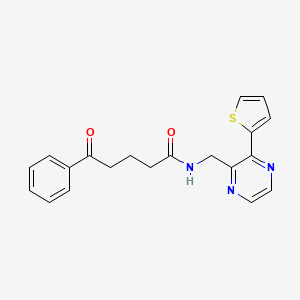
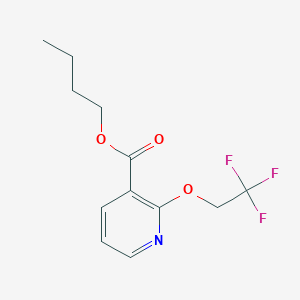
![ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate](/img/structure/B2415604.png)

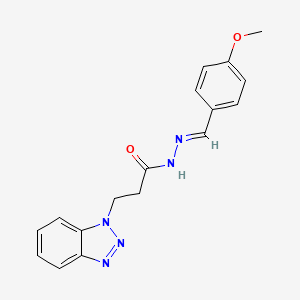

![2-(4-fluorophenoxy)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2415612.png)
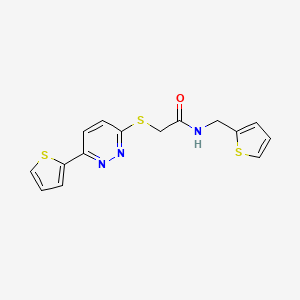
![Tert-butyl 7'-bromo-4'-hydroxyspiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B2415615.png)
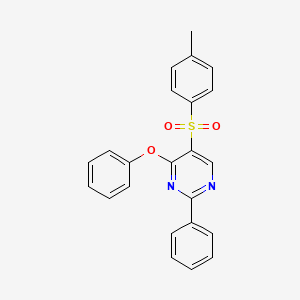
![2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2415618.png)
![3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2415620.png)
